molecular formula C21H24F2N4O2 B2647377 N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049573-11-6

N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2647377
CAS No.: 1049573-11-6
M. Wt: 402.446
InChI Key: GULMNJZFFONDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound featuring fluorinated benzyl and phenyl groups, as well as a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine from piperazine and 4-fluorobenzyl chloride under basic conditions.

    Alkylation: The piperazine derivative is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

    Oxalamide Formation: The final step involves the reaction of the alkylated piperazine derivative with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorine atoms on the benzyl and phenyl rings can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: Hydrogenated derivatives with reduced double bonds or nitro groups.

    Substitution: Derivatives with different substituents replacing the fluorine atoms.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders due to its piperazine moiety.

    Materials Science: The compound’s fluorinated groups can impart unique properties to materials, such as increased hydrophobicity and thermal stability.

    Biological Studies: It can be used in studies involving receptor binding and enzyme inhibition due to its complex structure.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets:

    Receptor Binding: The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity.

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide
  • N-(4-fluorobenzyl)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is unique due to the presence of both fluorinated benzyl and phenyl groups, which can enhance its binding affinity and specificity for certain biological targets. Additionally, the oxalamide linkage provides structural rigidity, which can be beneficial in drug design.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N4O2/c22-17-3-1-16(2-4-17)15-25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)19-7-5-18(23)6-8-19/h1-8H,9-15H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULMNJZFFONDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.